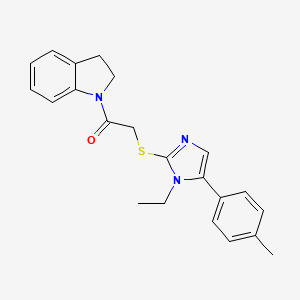

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a unique combination of an imidazole ring, a thioether linkage, and an indoline moiety

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-3-24-20(18-10-8-16(2)9-11-18)14-23-22(24)27-15-21(26)25-13-12-17-6-4-5-7-19(17)25/h4-11,14H,3,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAFOMOJZPJKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol compound under basic conditions to form the thioether linkage.

Indoline Attachment: The final step involves the coupling of the thioether-imidazole intermediate with an indoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Imidazole | Ethyl group source, p-tolyl thiol |

| 2 | Coupling with Indoline | Indoline derivatives |

| 3 | Functionalization | Various reagents for modifications |

The biological activities of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone are attributed to its structural features, allowing it to interact with various biological targets:

Anticancer Activity

Research indicates that imidazole derivatives often exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The thioether and indoline components may enhance these effects through unique molecular interactions.

Antiviral Properties

Imidazole compounds have been studied for their potential antiviral activities. The interaction mechanisms may involve the inhibition of viral replication by targeting viral enzymes or host cell receptors.

Enzyme Inhibition

The compound's ability to modulate enzyme activity is significant in drug design. The imidazole ring can act as a ligand for metalloproteins, potentially leading to the development of new therapeutic agents.

Case Studies and Research Findings

Several studies have explored the applications of imidazole derivatives, including those similar to this compound:

- Anticancer Studies : A study demonstrated that imidazole derivatives could inhibit tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents.

- Antiviral Research : Another investigation focused on the antiviral properties of imidazole compounds against various viruses, showing promising results in reducing viral load in infected cells.

- Enzyme Inhibition Mechanisms : Research has detailed how imidazole derivatives interact with specific enzymes, providing insights into their mechanism of action and paving the way for drug development targeting metabolic pathways.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The indoline moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is unique due to the presence of both an indoline and an imidazole ring, which can provide distinct electronic and steric properties. This combination can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications.

Biological Activity

The compound 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is an intriguing organic molecule that combines an imidazole ring, a thioether linkage, and an indoline moiety. This unique structural composition positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 368.50 g/mol . The key structural features include:

- Imidazole Ring : Known for participating in enzyme activity and interactions due to its ability to form hydrogen bonds and π-π interactions.

- Thioether Linkage : This may influence the compound's conformation and reactivity, potentially enhancing its biological activity.

- Indoline Moiety : Associated with various pharmacological effects, including neuroprotective and anticancer properties.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The imidazole moiety can interact with enzyme active sites, potentially modulating their activity through competitive inhibition or allosteric regulation.

- Cholinesterase Inhibition : Preliminary studies suggest that this compound may act as a cholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's disease. This action could be attributed to its ability to compete with acetylcholine at the enzyme's active site, thus modulating neurotransmission.

Biological Activity Studies

Research findings indicate the following biological activities associated with similar compounds:

Case Studies

- Cholinesterase Inhibition : A study on imidazole derivatives showed that compounds with structural similarities to our target compound exhibited significant inhibition of acetylcholinesterase, suggesting potential utility in treating Alzheimer's disease .

- Antitumor Activity : Research on benzimidazole analogues demonstrated potent antitumor activity against various cancer cell lines, indicating that modifications in the imidazole structure can enhance cytotoxic effects .

- Neuroprotective Effects : Indole derivatives have been studied for their neuroprotective properties, suggesting that compounds containing indoline moieties may also confer protective effects against neurodegeneration .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether formation between a thiol-containing imidazole derivative (e.g., 5-(p-tolyl)-1-ethyl-1H-imidazole-2-thiol) and a chloroethanone intermediate (e.g., 1-(indolin-1-yl)-2-chloroethanone) under reflux with a base like potassium carbonate in dioxane . Yield optimization requires careful control of stoichiometry (1:1 molar ratio), solvent polarity (polar aprotic solvents enhance reactivity), and reaction time (typically 12–24 hours). Post-reaction purification via ethanol recrystallization is common .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the indoline moiety (e.g., N–CH2 at δ ~4.5 ppm), p-tolyl group (aromatic protons at δ ~7.1–7.3 ppm), and imidazole protons (e.g., C2–H at δ ~7.5 ppm) .

- IR Spectroscopy : Confirm thioether (C–S stretch at ~600–700 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns .

Q. How can researchers validate purity during synthesis?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed values (e.g., 209–211°C) with literature .

- TLC (Rf values) : Monitor reaction progress using hexane:ethyl acetate (60:40) as the mobile phase .

- Elemental Analysis : Ensure calculated vs. experimental C/H/N/S percentages align within ±0.4% .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). Docking scores (binding affinity in kcal/mol) and pose analysis (hydrogen bonds, hydrophobic contacts) guide prioritization .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. What strategies resolve discrepancies in NMR data for thioether-linked imidazole derivatives?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-proton and carbon-proton correlations .

- Crystallography : Compare experimental NMR shifts with X-ray-derived geometry (e.g., bond angles, dihedral strains) .

Q. How can reaction conditions be optimized to mitigate byproduct formation in imidazole-thioether synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to minimize hydrolysis .

- Catalyst Selection : Transition metals (e.g., CuI) may accelerate coupling but risk metal contamination; base-free conditions reduce side reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Notes on Contradictions

- Synthesis Routes : and suggest dioxane as optimal, while highlights TDAE methodology for nitro derivatives. Researchers must evaluate electron-withdrawing/donating substituents to choose between SN2 vs. radical pathways .

- Purification : Ethanol recrystallization () may not suffice for highly polar byproducts; gradient column chromatography (silica gel, EtOAc/hexane) is an alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.